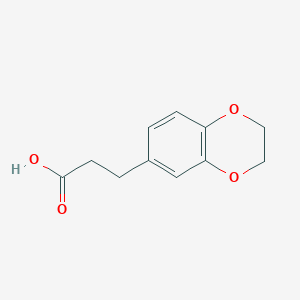

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAJUMPCPQRKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424484 | |

| Record name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14939-92-5 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14939-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, a valuable building block in medicinal chemistry. The document explores the prevalent synthetic strategies, commencing from the versatile intermediate 1,4-benzodioxan-6-carboxaldehyde. Key transformations, including the Perkin and Wittig reactions for the formation of an α,β-unsaturated acid intermediate, followed by catalytic hydrogenation, are discussed in detail. An alternative approach via the Heck reaction is also presented. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the chemical principles underpinning each synthetic route.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure and potential for diverse substitution patterns make it an attractive framework for the design of therapeutic agents targeting a range of biological receptors. One notable example is Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[2][3] The synthesis of Viloxazine and other related morpholine derivatives often involves intermediates derived from the 1,4-benzodioxane core, highlighting the importance of efficient and scalable synthetic routes to these key building blocks.[4][5][6]

This compound serves as a crucial intermediate, providing a carboxylic acid handle for further chemical modifications, such as amide bond formation, to generate libraries of potential drug candidates. Its derivatives have been investigated for various pharmacological activities, including anti-inflammatory properties.[7] This guide will elucidate the primary and alternative pathways for the synthesis of this important compound, providing the necessary technical details for its practical implementation in a laboratory setting.

Primary Synthesis Pathway: From Aldehyde to Propanoic Acid

The most common and logical approach to the synthesis of this compound begins with the readily accessible 1,4-benzodioxan-6-carboxaldehyde. This pathway involves a two-step sequence: olefination to introduce the three-carbon chain as a propenoic acid, followed by reduction of the double bond.

Caption: Primary synthesis pathway for the target compound.

Step 1: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid

This crucial step involves the formation of a carbon-carbon double bond to extend the side chain of the starting aldehyde. Two classical named reactions are well-suited for this transformation: the Perkin reaction and the Wittig reaction.

The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid, which acts as a base catalyst, to yield an α,β-unsaturated carboxylic acid.[4][5][8]

Mechanism Rationale: The reaction is initiated by the deprotonation of the acid anhydride at the α-carbon by the carboxylate base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. A subsequent series of steps involving intramolecular acyl transfer and elimination of a water molecule leads to the formation of the cinnamic acid derivative.[9] The use of an anhydride and its corresponding salt as the base is a classic and cost-effective method, though it often requires high temperatures.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 4. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 5. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 6. WO2023248154A1 - Process for the preparation of viloxazine hydrochloride - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Mechanism of Action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid. While direct, in-depth studies on this specific molecule are limited, a wealth of data on the broader class of 1,4-benzodioxane derivatives allows for the formulation of scientifically grounded hypotheses. This document synthesizes the existing knowledge on structurally related compounds to propose a primary mechanism centered on anti-inflammatory pathways, with secondary discussion on potential neurological targets. We will detail the requisite experimental protocols to validate these hypotheses, offering a roadmap for future research and drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, neuroprotective, antioxidant, and anticancer properties[1][2][3]. Notably, the drug Doxazosin, which features the 1,4-benzodioxane core, is utilized in the treatment of hypertension and benign prostatic hyperplasia[3].

This compound belongs to the phenylpropionic acid class of compounds and is a derivative of 2,3-dihydro-1,4-benzodioxin[2]. It has been identified as a key starting material in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs)[2]. This suggests that the compound itself may possess intrinsic anti-inflammatory properties. Research on analogous structures, such as (2,3-dihydrobenzo[1][4]dioxin-6-yl)acetic acid, has confirmed anti-inflammatory activity, with the position of the acidic substituent being crucial for optimal function[3]. Furthermore, studies on 2-(2,3-dihydro-1,4-benzodioxane-6-yl)propionic acid have also reported anti-inflammatory effects, highlighting the importance of stereochemistry, with the (S)-isomer demonstrating greater potency.

Given this background, this guide will focus on the most probable mechanism of action for this compound as an anti-inflammatory agent, likely through the inhibition of cyclooxygenase (COX) enzymes. We will also explore other potential, albeit less likely, mechanisms of action based on the broader activities of the 1,4-benzodioxane class, such as interactions with neurological targets.

Proposed Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The structural similarity of this compound to known NSAIDs, and its use as a precursor for their synthesis, strongly suggests that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever.

Figure 1: Proposed mechanism of action via COX inhibition.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the hypothesis of COX inhibition and explore other potential mechanisms, a series of well-defined in vitro and cell-based assays are required. The following protocols are designed to provide a comprehensive evaluation of the compound's biological activity.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will directly measure the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of purified ovine COX-1 and human recombinant COX-2.

-

Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

-

Assay Procedure:

-

Add the assay buffer, heme cofactor, and the test compound at various concentrations to a 96-well plate.

-

Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding arachidonic acid and the colorimetric probe.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a vehicle control.

-

Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

-

Figure 2: Workflow for in vitro COX inhibition assay.

Cell-Based Prostaglandin E2 (PGE2) Quantification Assay

This assay will assess the compound's ability to inhibit the production of the pro-inflammatory prostaglandin E2 in a cellular context.

Protocol:

-

Cell Culture:

-

Culture a relevant cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate media.

-

-

Cell Treatment:

-

Plate the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value.

-

Exploration of Secondary Mechanisms: Neurological Targets

While less probable as the primary mechanism, the known neurological activities of some 1,4-benzodioxane derivatives warrant exploratory investigation.

-

Serotonin Receptor Binding Assay: A radioligand binding assay could be performed to assess the affinity of the compound for various serotonin receptor subtypes, particularly the 5-HT(1A) receptor, which has been implicated for similar structures[1].

-

Cholinesterase Inhibition Assay: An Ellman's assay could be conducted to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as some sulfonamide derivatives of 1,4-benzodioxane have shown activity against these enzymes[5][6].

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data generated from the proposed experiments will provide a comprehensive profile of the compound's mechanism of action.

| Assay | Parameter Measured | Hypothetical Result for an Active Compound |

| COX-1 Inhibition | IC50 (µM) | 5-50 |

| COX-2 Inhibition | IC50 (µM) | 1-20 |

| PGE2 Production | IC50 (µM) | 1-10 |

| 5-HT(1A) Binding | Ki (nM) | >1000 |

| AChE Inhibition | IC50 (µM) | >100 |

A potent inhibition of COX-1 and/or COX-2, coupled with a corresponding decrease in PGE2 production in cells, would provide strong evidence for the proposed primary mechanism of action. The selectivity for COX-2 over COX-1 would be a key determinant of the compound's potential therapeutic window and side-effect profile.

The structure-activity relationship of 1,4-benzodioxane derivatives with acidic side chains suggests that:

-

The position of the acidic moiety is critical, with substitution at the 6-position of the benzodioxane ring appearing to be favorable for anti-inflammatory activity[3].

-

The stereochemistry of the propanoic acid side chain likely plays a significant role, with one enantiomer expected to be more active, as is common for profen-class NSAIDs.

Conclusion

While the definitive mechanism of action for this compound remains to be fully elucidated, the available evidence strongly points towards a role as a cyclooxygenase inhibitor. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous path to validating this hypothesis and exploring other potential biological activities. A thorough understanding of its mechanism is a critical step in the potential development of this compound as a novel therapeutic agent.

References

- 1. 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | 1017330-11-8 | Benchchem [benchchem.com]

- 2. Cas 14939-92-5,this compound | lookchem [lookchem.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. 3-[2-({[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methylbutyl]amino}carbonyl)-4-(phenoxymethyl)phenyl]propanoic acid | C30H33NO6 | CID 23017116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its synthesis, chemical properties, and known biological activities, with a particular focus on its potential as a scaffold for the development of novel therapeutic agents. This guide also explores the pharmacological profiles of key derivatives, offering insights into their mechanisms of action and potential applications in areas such as neuroprotection, anti-inflammatory, and analgesic therapies. Detailed experimental protocols and analytical methodologies are provided to facilitate further research and development in this promising area of drug discovery.

Introduction

This compound is a phenylpropionic acid derivative characterized by a bicyclic structure where a benzene ring is fused to a dioxin ring.[1] This unique structural motif has positioned it as a valuable starting material in the synthesis of various bioactive compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The inherent chemical reactivity and the potential for diverse functionalization make this scaffold a compelling subject of investigation for drug development professionals.

The core structure, 2,3-dihydro-1,4-benzodioxin, is a recurring motif in a number of biologically active molecules, contributing to a wide range of pharmacological effects. Derivatives of this scaffold have demonstrated activities including anti-inflammatory, analgesic, and neuroprotective properties.[1][2] This guide will provide a detailed examination of the parent compound and its notable derivatives, elucidating the structure-activity relationships that govern their therapeutic potential.

Synthesis and Chemical Properties

General Synthetic Approach

A plausible synthetic route for this compound can be conceptualized as a multi-step process, as illustrated in the workflow below. This approach is based on established organic synthesis reactions for creating similar molecular structures.

Caption: A conceptual workflow for the synthesis of the target compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 14939-92-5 | [1] |

| Molecular Formula | C11H12O4 | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| Melting Point | 67.5-69.5 °C | [1] |

| Boiling Point | 366 °C at 760 mmHg | [1] |

| Flash Point | 145.3 °C | [1] |

| Density | 1.282 g/cm³ | [1] |

Biological Activities and Therapeutic Potential

While comprehensive biological data for this compound is limited, its derivatives have shown significant promise in preclinical studies. The following sections detail the known biological activities associated with this chemical scaffold.

Anti-inflammatory and Analgesic Properties

This compound is suggested to possess anti-inflammatory and analgesic properties, making it a precursor for the synthesis of NSAIDs.[1] The propanoic acid moiety is a common feature in many established NSAIDs, such as ibuprofen and naproxen, and is crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.

A closely related derivative, 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid , has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6.[2]

Neuroprotective Effects

Significant neuroprotective properties have been attributed to 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid .[2] Studies have indicated its ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a therapeutic candidate for neurodegenerative diseases.[2] The mechanism of action is thought to involve its interaction with specific molecular targets like enzymes or receptors, with the cyclopropyl and benzodioxin moieties contributing to binding affinity and specificity.[2]

Antioxidant Activity

The antioxidant capabilities of the benzodioxin scaffold are noteworthy. 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid has shown antioxidant activity with an IC50 value of 25 µM in DPPH radical scavenging assays.[2] This antioxidant potential likely contributes to its observed neuroprotective effects by mitigating oxidative stress in neuronal cells.

Other Potential Applications

Preliminary in vitro studies suggest that derivatives of this scaffold may also possess anticancer properties by inducing apoptosis in cancer cell lines.[2] Furthermore, the structural similarity of these compounds to molecules that interact with neurological targets, such as 5-HT(1A) serotonin receptors, opens avenues for research in neuropharmacology.[2]

Key Derivatives and Their Pharmacological Profiles

The therapeutic potential of the this compound scaffold is further highlighted by the diverse biological activities of its derivatives.

3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

This derivative stands out for its well-documented neuroprotective, anti-inflammatory, and antioxidant properties.[2] Its potential to modulate cellular signaling processes makes it a valuable tool for research in medicinal chemistry and pharmacology.[2]

| Biological Activity | Key Findings | Source |

| Neuroprotection | Protects neuronal cells from apoptosis induced by oxidative stress. | [2] |

| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines like IL-6. | [2] |

| Antioxidant | Exhibits DPPH radical scavenging activity with an IC50 of 25 µM. | [2] |

| Anticancer | Preliminary studies suggest potential to inhibit cancer cell proliferation. | [2] |

Experimental Protocols and Analytical Methods

General Synthesis of Propanoic Acid Derivatives

The following is a general procedure for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which can be adapted for the synthesis of this compound derivatives.

Procedure:

-

To a mixture of the starting benzodioxin derivative (1 equivalent) and a suitable arene in a solvent like dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted superacid (e.g., TfOH).

-

Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

-

Wash the combined organic extracts with water and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired propanoic acid derivative.

Analytical Characterization

The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful synthesis of the target compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds.

Caption: A typical workflow for the analytical characterization of the synthesized compounds.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The demonstrated anti-inflammatory, analgesic, neuroprotective, and antioxidant activities of its derivatives warrant further investigation. Future research should focus on:

-

Developing and optimizing synthetic routes to improve yields and facilitate the generation of diverse libraries of derivatives.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the mechanisms of action and establish clear structure-activity relationships.

-

Performing quantitative biological assays for the parent compound to fully characterize its pharmacological profile.

-

Exploring the potential of these compounds in various disease models , particularly for neurodegenerative disorders and inflammatory conditions.

References

An In-depth Technical Guide to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid: From Discovery to Synthetic Elucidation and Biological Significance

This guide provides a comprehensive technical overview of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its discovery, plausible synthetic pathways, and its established role as a scaffold for anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

This compound, with the chemical formula C₁₁H₁₂O₄, is a derivative of 1,4-benzodioxane, a bicyclic structure where a benzene ring is fused to a 1,4-dioxane ring.[1] It belongs to the class of arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its structural similarity to known NSAIDs like ibuprofen suggests its potential as an anti-inflammatory and analgesic agent.[1][4] This compound serves as a valuable starting material in the synthesis of various pharmaceuticals and bioactive molecules.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 14939-92-5 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| Melting Point | 67.5-69.5 °C | [1] |

| Boiling Point | 366 °C at 760 mmHg | [1] |

| Density | 1.282 g/cm³ | [1] |

Discovery and Historical Context

While a definitive first synthesis of this compound is not readily found in seminal, standalone publications, its development is intrinsically linked to the pioneering work on the anti-inflammatory properties of 2,3-dihydro-1,4-benzodioxin derivatives in the mid-1990s. The research group of M. T. Vázquez, G. Rosell, and M. D. Pujol was instrumental in exploring this chemical space.

In 1996, they published a pivotal paper detailing the synthesis and anti-inflammatory activity of a series of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids.[4] A key finding from this work was that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited anti-inflammatory potency comparable to that of ibuprofen in the carrageenan-induced rat paw edema assay.[4] This established the 2,3-dihydro-1,4-benzodioxin-6-yl moiety as a promising pharmacophore for anti-inflammatory drug design.

Further work by the same research group, often cited as Azquez et al., synthesized and evaluated the racemic 2-(2,3-dihydro-1,4-benzodioxane-6-yl)propionic acid . Their findings highlighted that the (S)-enantiomer was the more potent isomer, a characteristic feature of the "profen" class of NSAIDs.[5] The discovery and exploration of these closely related analogs paved the way for the investigation of other derivatives, including the title compound, this compound.

Synthetic Methodologies

The synthesis of this compound can be logically approached through established organic chemistry reactions. A highly plausible and efficient method involves a two-step process starting from the commercially available 2,3-dihydro-1,4-benzodioxin: a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Proposed Synthetic Pathway: Friedel-Crafts Acylation and Reduction

This pathway leverages the electron-rich nature of the 2,3-dihydro-1,4-benzodioxin ring system, which facilitates electrophilic aromatic substitution.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1,4-benzodioxin

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Using succinic anhydride as the acylating agent directly installs the required four-carbon chain.[6][7]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), add succinic anhydride portion-wise, maintaining the temperature below 10 °C.

-

Once the succinic anhydride has dissolved, add 2,3-dihydro-1,4-benzodioxin dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid, 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Causality of Experimental Choices:

-

Anhydrous Aluminum Chloride: A strong Lewis acid is required to activate the succinic anhydride and generate the acylium ion electrophile.

-

Inert Solvent and Atmosphere: Prevents side reactions with moisture and atmospheric components.

-

Low Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature during the addition of reactants prevents uncontrolled side reactions and improves the yield of the desired product.

-

Acidic Workup: Necessary to hydrolyze the aluminum chloride complex and liberate the keto acid product.

Step 2: Reduction of the Keto Acid

The carbonyl group of the intermediate keto acid needs to be reduced to a methylene group. This can be achieved via the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).

Experimental Protocol (Clemmensen Reduction):

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Add the crude 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid, concentrated hydrochloric acid, and water to the amalgamated zinc.

-

Heat the mixture under reflux for several hours. Additional hydrochloric acid may be added periodically to maintain the acidity.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Amalgamated Zinc: The mercury amalgam increases the reactivity of the zinc for the reduction.

-

Concentrated Hydrochloric Acid: Provides the acidic medium necessary for the Clemmensen reduction.

Biological Activity and Mechanism of Action

As an arylpropionic acid derivative, this compound is predicted to exhibit anti-inflammatory, analgesic, and antipyretic properties.[2][3] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[3][8]

Cyclooxygenase Inhibition

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.

The anti-inflammatory effects of arylpropionic acids are primarily due to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins.[10] The common gastrointestinal side effects of NSAIDs are attributed to the concurrent inhibition of COX-1.[2]

Caption: Mechanism of action via COX enzyme inhibition.

Structure-Activity Relationship

The work by Vázquez and colleagues on the acetic and 2-propionic acid analogs of the target compound provides valuable insights into the structure-activity relationship (SAR).[4][5][11]

-

Position of the Acidic Moiety: The placement of the carboxylic acid side chain at the 6-position of the benzodioxin ring appears to be crucial for optimal anti-inflammatory activity.

-

Chirality: For the 2-propionic acid analog, the (S)-enantiomer is more active, which is a common feature of profens and suggests a specific stereochemical interaction with the active site of the COX enzyme.[5]

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Assay | Potency | Reference |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Carrageenan-induced rat paw edema | Comparable to Ibuprofen | [4] |

| (S)-2-(2,3-Dihydro-1,4-benzodioxane-6-yl)propionic acid | Not specified | Most potent isomer | [5] |

Future Directions and Applications

The favorable anti-inflammatory profile of the 2,3-dihydro-1,4-benzodioxin scaffold suggests that this compound and its derivatives warrant further investigation. Future research could focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values for COX-1 and COX-2 inhibition to assess its potency and selectivity.

-

In Vivo Efficacy and Safety Studies: Conducting comprehensive animal studies to evaluate its anti-inflammatory, analgesic, and antipyretic effects, as well as its gastrointestinal and cardiovascular safety profile.

-

Derivatization: Synthesizing and testing new derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a compelling molecule within the landscape of anti-inflammatory drug discovery. Although its specific historical discovery is intertwined with that of its close analogs, the foundational work of Vázquez and colleagues has firmly established the 2,3-dihydro-1,4-benzodioxin-6-yl moiety as a viable pharmacophore. The proposed synthetic route via Friedel-Crafts acylation and subsequent reduction offers a practical approach to its preparation. Based on its structural class and the activity of its analogs, it is highly likely to function as a COX inhibitor, with potential for further development as a novel anti-inflammatory agent. This guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound.

References

- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. brainkart.com [brainkart.com]

- 4. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Marginally designed new profen analogues have the potential to inhibit cyclooxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ibuprofen - Wikipedia [en.wikipedia.org]

- 10. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

Spectroscopic Data for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, a compound of interest in pharmaceutical and materials science research.[1] While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights provided herein are intended to guide researchers and drug development professionals in the characterization and analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The unique spectroscopic fingerprint of this compound arises from the interplay of its constituent functional groups: a carboxylic acid, a 1,4-benzodioxin moiety, and a flexible propanoic acid chain. Understanding the electronic environment of each proton and carbon atom is paramount to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, dioxin, and propanoic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the ether linkages, as well as the shielding and deshielding effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |

| Aromatic (Ar-H) | 6.7 - 6.9 | multiplet | 3H |

| Dioxin (-O-CH₂-CH₂-O-) | 4.2 - 4.3 | singlet | 4H |

| Propanoic Acid (-CH₂-COOH) | 2.6 - 2.8 | triplet | 2H |

| Propanoic Acid (Ar-CH₂-) | 2.8 - 3.0 | triplet | 2H |

Causality of Experimental Choices: The use of a deuterated solvent like CDCl₃ or DMSO-d₆ is standard for ¹H NMR to avoid solvent signal interference.[2] The acidic proton of the carboxylic acid is expected to be a broad singlet and may exchange with deuterium if D₂O is added, causing the signal to disappear, a useful diagnostic test.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to symmetry in the unsubstituted aromatic ring of the benzodioxin moiety, some carbon signals may be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Aromatic (C-O) | 140 - 150 |

| Aromatic (C-C) | 115 - 135 |

| Dioxin (-O-CH₂-CH₂-O-) | 60 - 70 |

| Propanoic Acid (-CH₂-COOH) | 35 - 45 |

| Propanoic Acid (Ar-CH₂-) | 30 - 40 |

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling is typically sufficient for initial characterization. For more detailed analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Frequencies

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ether.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 | Strong, Broad | Stretch |

| Aromatic C-H | 3000-3100 | Medium | Stretch |

| Aliphatic C-H | 2850-2960 | Medium | Stretch |

| Carboxylic Acid C=O | 1700-1725 | Strong | Stretch |

| Aromatic C=C | 1450-1600 | Medium | Stretch |

| C-O (Ether and Acid) | 1000-1300 | Strong | Stretch |

Expertise in Interpretation: The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding.[4] The strong carbonyl (C=O) absorption is also highly diagnostic. The presence of multiple bands in the C-O stretching region is expected due to the ether linkages of the benzodioxin and the C-O bond of the carboxylic acid.

Experimental Protocol for IR Data Acquisition (Solid Sample)

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[5][6]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5][6]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[7][8]

Predicted Mass Spectrum Data

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₁H₁₂O₄) is 208.21 g/mol . A prominent molecular ion peak is expected at m/z = 208.

Key Fragmentation Patterns: Under electron ionization, the molecule is expected to fragment in a predictable manner.

-

Loss of the carboxylic acid group: A significant fragment at m/z = 163, corresponding to the loss of the -COOH radical (45 Da).

-

Loss of the propanoic acid side chain: A fragment corresponding to the 2,3-dihydro-1,4-benzodioxin-6-yl cation.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or fragment ions.

-

Fragments from the propanoic acid chain: Peaks corresponding to the cleavage of the C-C bonds in the side chain.[9]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][10] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), and often induces fragmentation.[8][10][11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Visualization

To aid in the conceptual understanding of the spectroscopic analysis workflow, the following diagram illustrates the process from sample to structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted spectroscopic data for this compound, based on fundamental principles and analysis of its structural components, provides a robust framework for its characterization. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to confirm the identity and purity of this compound, which is essential for its application in research and development. This guide serves as a valuable resource for scientists, enabling them to anticipate and interpret the spectroscopic features of this molecule with confidence.

References

- 1. Cas 14939-92-5,this compound | lookchem [lookchem.com]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

The Evolving Landscape of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,4-benzodioxane scaffold has long been a cornerstone in medicinal chemistry, lauded for its versatility and presence in numerous bioactive compounds.[1] This technical guide delves into the synthesis, chemical properties, and burgeoning therapeutic potential of a specific subclass: 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid and its derivatives. This class of molecules has emerged as a promising template for the development of novel agents targeting a spectrum of diseases, from cancer and bacterial infections to cardiovascular and neurological disorders. We will explore the nuanced structure-activity relationships that govern their biological effects, provide detailed experimental protocols for their synthesis and evaluation, and illuminate the mechanistic pathways through which they exert their therapeutic action. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The 1,4-Benzodioxane Core - A Privileged Scaffold

The 1,4-benzodioxane motif is a recurring structural element in a variety of natural products and synthetic molecules with significant biological activity.[1] Its conformational rigidity and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. Derivatives of this core structure have been successfully developed as agonists and antagonists for nicotinic, α1-adrenergic, and serotoninergic receptors.[1][2] Furthermore, recent research has expanded their therapeutic potential into the realms of oncology and infectious diseases.[1][2]

The propanoic acid side chain at the 6-position of the benzodioxane ring introduces a key functional group that can be readily modified to modulate the compound's physicochemical properties and target interactions. This guide will focus on this specific chemical architecture, providing a deep dive into its synthetic accessibility and diverse pharmacological profile.

Chemical Synthesis and Characterization

The synthesis of this compound is most readily achieved via a Friedel-Crafts acylation of 1,4-benzodioxane with succinic anhydride. This classic electrophilic aromatic substitution reaction provides a direct route to the carbon skeleton of the target molecule.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of commercially available 1,4-benzodioxane with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich 6-position of the benzodioxane ring. A subsequent reduction step, typically a Clemmensen or Wolff-Kishner reduction, is then employed to reduce the ketone to the desired methylene group, affording the final propanoic acid derivative.

Detailed Experimental Protocol (Proposed)

-

Step 1: Friedel-Crafts Acylation to yield 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride (1.1 equivalents).

-

Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

-

Slowly add a solution of 1,4-benzodioxane (1.0 equivalent) in the same solvent, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the intermediate keto-acid.

-

-

Step 2: Wolff-Kishner Reduction to yield this compound.

-

To a solution of the intermediate keto-acid (1.0 equivalent) in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate (4-5 equivalents) and potassium hydroxide (4-5 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

After the initial reflux, arrange the apparatus for distillation and allow the temperature to rise to 190-200 °C to remove water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 3-4 hours.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

-

Characterization and Spectroscopic Data

| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

| -COOH | 12.0 (broad s) | ~179 |

| Aromatic CH | 6.7-6.9 (m) | ~116-122 |

| -O-CH₂-CH₂-O- | 4.2-4.3 (m) | ~64 |

| -CH₂-COOH | 2.6 (t) | ~36 |

| Ar-CH₂- | 2.9 (t) | ~30 |

| Aromatic C-O | ~143 | |

| Aromatic C-C | ~135 |

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a broad O-H stretch around 3000 cm⁻¹ for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and C-O stretches for the ether linkages in the 1250-1050 cm⁻¹ region.

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 208.07 for C₁₁H₁₂O₄.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of 1,4-benzodioxane derivatives. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

-

mTOR Inhibition: Some benzodioxane-hydrazone derivatives have been shown to induce apoptosis and cause S-phase arrest in cancer cell lines.[4] In vitro enzyme inhibition assays have identified the mTOR kinase as a target, with some compounds exhibiting IC₅₀ values in the low micromolar range.[4] The mTOR signaling pathway is a central regulator of cell growth and proliferation, and its inhibition is a validated strategy in oncology.[5][6]

References

- 1. scirp.org [scirp.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

<

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS No: 14939-92-5). This compound, a derivative of 1,4-benzodioxane, serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural motif is found in a variety of biologically active molecules, and it is often used as a starting material for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1] These application notes detail a robust and reproducible experimental protocol, including insights into the underlying chemical principles, troubleshooting, and characterization techniques.

Introduction and Scientific Context

This compound is a phenylpropionic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety.[1] This heterocyclic system is of significant interest in drug discovery due to its presence in numerous pharmacologically active compounds. The propanoic acid side chain offers a versatile functional handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. The potential anti-inflammatory and analgesic properties of compounds derived from this scaffold make it a compelling target for synthetic efforts.[1]

The synthetic strategy outlined herein employs a Horner-Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation. The HWE reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[2][3] This stereoselective reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2][3] Subsequent reduction of the resulting α,β-unsaturated ester provides the desired saturated propanoic acid derivative.

Experimental Protocols

Synthesis Workflow Overview

The synthesis of this compound is accomplished in a two-step sequence starting from 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. The initial step involves a Horner-Wadsworth-Emmons olefination to form an ethyl cinnamate derivative, which is then reduced to the target propanoic acid.

Caption: Synthetic workflow for this compound.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | ≥98% | Sigma-Aldrich | Starting material |

| Triethyl phosphonoacetate | ≥98% | Sigma-Aldrich | HWE reagent |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Strong base for HWE reaction |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Reaction solvent |

| Palladium on carbon (Pd/C) | 10 wt. % loading, dry | Sigma-Aldrich | Hydrogenation catalyst |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | Solvent for hydrogenation |

| Sodium hydroxide (NaOH) | ≥97%, pellets | Fisher Scientific | For saponification |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific | For acidification |

| Diethyl ether | ACS grade | Fisher Scientific | Extraction solvent |

| Ethyl acetate | ACS grade | Fisher Scientific | Extraction solvent |

| Anhydrous magnesium sulfate (MgSO4) | ≥97% | Sigma-Aldrich | Drying agent |

Step-by-Step Synthesis Protocol

Step 1: Horner-Wadsworth-Emmons Reaction to form Ethyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.

-

Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[2] The formation of the phosphonate carbanion is indicated by the dissolution of the sodium hydride.

-

Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[2]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ethyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate.[2]

Step 2: Catalytic Hydrogenation and Saponification

-

Hydrogenation Setup: Dissolve the purified ethyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate in ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with ethanol.

-

Saponification: To the filtrate, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.

-

Hydrolysis: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Drying: Dry the solid in a vacuum oven to yield this compound.

Purification of the Final Product

The crude this compound can be purified by recrystallization.

-

Solvent Selection: Suitable solvents for recrystallization include aqueous ethanol, a mixture of toluene and petroleum ether, or benzene and ligroin.[1][4]

-

Procedure: Dissolve the crude acid in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification method for carboxylic acids involves an acid-base extraction.[4]

-

Dissolution: Dissolve the crude acid in an appropriate organic solvent like diethyl ether.

-

Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate, to convert the carboxylic acid into its water-soluble salt.

-

Separation: Separate the aqueous layer.

-

Acidification: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

-

Isolation: Collect the solid by filtration, wash with water, and dry.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.22 g/mol |

| Melting Point | 67.5-69.5 °C (recrystallized from benzene/ligroine)[1] |

| Boiling Point | 366 °C at 760 mmHg |

| Appearance | Solid |

| Density | 1.282 g/cm³ |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxin ring, the methylene protons of the dioxin ring, and the aliphatic protons of the propanoic acid side chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift (typically >170 ppm).[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Further Research

This compound is a versatile intermediate with several potential applications:

-

Medicinal Chemistry: It serves as a key starting material for the synthesis of novel drug candidates.[1] The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives to explore their biological activities, including potential anti-inflammatory, antibacterial, and anticancer properties.[1][6][7]

-

Materials Science: The unique electronic and structural properties of the benzodioxin moiety may be exploited in the development of new organic materials with specific optical or electronic characteristics.[1]

-

Organic Synthesis: This compound can be used as a building block in more complex organic syntheses due to its functionalized aromatic ring and modifiable side chain.[1]

Further research could focus on the synthesis of a library of derivatives and their systematic evaluation for various biological targets. Additionally, the incorporation of this moiety into polymers or other macromolecular structures could lead to novel materials with tailored properties.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in HWE reaction | Incomplete deprotonation of the phosphonate. | Ensure the sodium hydride is fresh and properly washed. Increase reaction time or use a stronger base if necessary. |

| Steric hindrance in the aldehyde. | Use a less hindered phosphonate reagent if possible. | |

| Incomplete hydrogenation | Inactive catalyst. | Use fresh Pd/C catalyst. Increase catalyst loading or hydrogen pressure. |

| Catalyst poisoning. | Ensure the starting material is pure and free of catalyst poisons like sulfur compounds. | |

| Difficulty in purification | Presence of closely related impurities. | Optimize the mobile phase for column chromatography. Consider using reversed-phase chromatography for polar compounds.[8] |

| Oil formation during recrystallization. | Use a different recrystallization solvent system or try trituration with a non-polar solvent. |

Safety Precautions

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and in a fume hood.

-

Anhydrous Solvents: Can be flammable. Use in a well-ventilated area away from ignition sources.

-

Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care.

-

Strong Acids and Bases: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and characterization of this compound. By following these procedures, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The insights into the reaction mechanisms, purification techniques, and analytical characterization will aid in the successful execution of this synthesis.

References

- 1. Cas 14939-92-5,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. teledyneisco.com [teledyneisco.com]

Application Notes and Protocols for the In Vitro Use of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Introduction: Unveiling the Potential of a Versatile Benzodioxin Scaffold

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS 14939-92-5) is a unique small molecule featuring a 2,3-dihydro-1,4-benzodioxin core structure. This heterocyclic motif is a key component in a multitude of biologically active compounds, suggesting a rich, yet largely unexplored, potential for this specific propanoic acid derivative in biomedical research.[1][2][3] While direct extensive studies on this particular molecule are emerging, the known pharmacological activities of structurally related compounds provide a strong rationale for its investigation in various cell-based assays.

Derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have demonstrated a wide range of biological effects, including potent anti-inflammatory properties.[4][5] For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown anti-inflammatory potency comparable to that of ibuprofen in preclinical models.[4] This suggests that this compound may serve as a valuable tool for researchers investigating inflammatory pathways, cellular signaling, and for the discovery of novel therapeutic agents.

This guide provides a comprehensive framework for the utilization of this compound in a cell culture setting. We will delve into the core principles of its application, from stock solution preparation to detailed experimental protocols, ensuring scientific integrity and empowering researchers to confidently explore its biological functions.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is paramount for its effective use. Below is a summary of key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 14939-92-5 | LookChem |

| Molecular Formula | C₁₁H₁₂O₄ | LookChem |

| Molecular Weight | 208.22 g/mol | LookChem |

| Melting Point | 67.5-69.5 °C | LookChem |

| Boiling Point | 366 °C at 760 mmHg | LookChem |

| pKa (Predicted) | 4.56 ± 0.10 | LookChem |

Note: As with many organic compounds, this compound is expected to have low solubility in aqueous solutions. Therefore, the use of an organic solvent for the preparation of stock solutions is necessary.

Mechanism of Action: An Inferential Overview

While the precise mechanism of action for this compound is yet to be fully elucidated, we can infer a likely mode of action based on its structural similarity to other anti-inflammatory agents. The propanoic acid moiety is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Caption: Inferred mechanism of action for this compound.

Experimental Protocols

Part 1: Preparation of Stock Solutions

The low aqueous solubility of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose in cell culture applications.[6][7]

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Determine the Desired Stock Concentration: A 10 mM stock solution is a common starting point.

-

Calculate the Required Mass:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

For a 10 mM stock in 1 mL of DMSO: 10 mM x 1 mL x 208.22 g/mol = 2.08 mg

-

-

Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance in a sterile environment.

-

Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the desired volume of sterile DMSO.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: Workflow for Cell-Based Assays

The following workflow provides a general guideline for incorporating this compound into your cell culture experiments.

Caption: General workflow for in vitro cell-based assays.

Part 3: Determining Cytotoxicity (MTT Assay)

Before evaluating the biological activity of this compound, it is crucial to determine its cytotoxic concentration range in your cell line of interest. The MTT assay is a widely used colorimetric method to assess cell viability.

Materials:

-

Cells of interest (e.g., RAW 264.7 murine macrophages for inflammation studies)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Preparation of Working Solutions: Prepare serial dilutions of the compound in complete culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%, with ≤0.1% being optimal to avoid solvent-induced toxicity. [8][9]

-

Cell Treatment: Remove the old medium and add 100 µL of the prepared working solutions to the respective wells. Include wells with medium only (negative control) and medium with the corresponding DMSO concentration (vehicle control).

-

Incubation: Incubate the plate for 24-48 hours, depending on the desired experimental timeframe.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Part 4: Assessing Anti-inflammatory Activity (Nitric Oxide Assay)

For researchers investigating inflammation, a nitric oxide (NO) assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) is a relevant functional assay.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

Sodium nitrite standard

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite production in the presence of the compound indicates potential anti-inflammatory activity.

Expected Outcomes and Data Interpretation

| Assay | Expected Outcome with Active Compound | Interpretation |

| MTT Assay | Dose-dependent decrease in cell viability at higher concentrations. | Determines the non-toxic working concentration range for subsequent functional assays. |

| Nitric Oxide Assay | Dose-dependent decrease in LPS-induced nitric oxide production. | Suggests potential anti-inflammatory activity through the inhibition of inflammatory mediators. |

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound precipitates in culture medium | Poor aqueous solubility. | Prepare fresh dilutions. Ensure rapid mixing when diluting the DMSO stock into the medium. Consider using a co-solvent if the issue persists, but validate its compatibility with your cells.[7][10] |

| High toxicity in vehicle control | DMSO concentration is too high. | Reduce the final DMSO concentration to ≤0.1%. Perform a DMSO toxicity curve for your specific cell line.[11][12] |